BenzenaMine,2-broMo-6-iodo-4-nitro-

Descripción

BenchChem offers high-quality BenzenaMine,2-broMo-6-iodo-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BenzenaMine,2-broMo-6-iodo-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

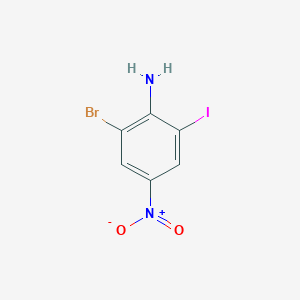

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-iodo-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAGLDFWDGCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of BenzenaMine,2-broMo-6-iodo-4-nitro-

An In-Depth Technical Guide to the Chemical Structure and Orthogonal Reactivity of 2-Bromo-6-iodo-4-nitroaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and complex natural product synthesis, the ability to sequentially and selectively functionalize an aromatic core is paramount. BenzenaMine, 2-bromo-6-iodo-4-nitro- (commonly known as 2-bromo-6-iodo-4-nitroaniline) serves as a highly programmable, multi-functional scaffold [1].

By strategically positioning three distinct functional groups (an amine, a bromide, and an iodide) around a strongly electron-withdrawing nitro core, this molecule offers an exquisite platform for orthogonal transition-metal-catalyzed cross-coupling. This whitepaper elucidates the structural causality, physicochemical properties, and validated synthetic methodologies required to utilize this compound effectively.

Structural Elucidation & Physicochemical Profile

The chemical structure of 2-bromo-6-iodo-4-nitroaniline is built upon an aniline core (a benzene ring with a primary amine group). The IUPAC nomenclature dictates that the carbon bearing the amine is designated as C1.

The spatial arrangement is as follows:

-

Position 1 (-NH₂): Strongly electron-donating group (EDG) via resonance; activates the ring and directs electrophiles to the ortho (2, 6) and para (4) positions.

-

Position 2 (-Br): A bromine atom. Serves as a secondary handle for cross-coupling.

-

Position 4 (-NO₂): Strongly electron-withdrawing group (EWG). It deactivates the ring but synergistically directs electrophiles to the meta positions (which correspond to positions 2 and 6).

-

Position 6 (-I): An iodine atom. Serves as the primary, highly reactive handle for oxidative addition.

Quantitative Data Summary

| Property | Value |

| Chemical Name | BenzenaMine, 2-bromo-6-iodo-4-nitro- |

| Common Synonym | 2-Bromo-6-iodo-4-nitroaniline |

| CAS Registry Number | 33348-35-5 [1] |

| Molecular Formula | C₆H₄BrIN₂O₂ [1] |

| Molecular Weight | 342.92 g/mol [1] |

| Bond Dissociation Energy (C-I) | ~238 kJ/mol (Highly reactive) |

| Bond Dissociation Energy (C-Br) | ~336 kJ/mol (Moderately reactive) |

Mechanistic Rationale: The Causality of Regioselective Halogenation

To synthesize 2-bromo-6-iodo-4-nitroaniline from a basic precursor like 4-nitroaniline, one must rely on the synergistic electronic effects of the existing substituents.

The amine (-NH₂) is a strong π -donor, while the nitro (-NO₂) is a strong π -acceptor. This creates a "push-pull" electronic system. The electron density is heavily localized at the C2 and C6 positions. Because these positions are chemically equivalent in 4-nitroaniline, a stoichiometric control of electrophilic aromatic substitution (EAS) is required to install the halogens sequentially.

By first installing bromine (a smaller halogen) at C2, the symmetry is broken. The subsequent iodination at C6 is sterically accessible but electronically distinct, allowing for the isolation of the pure di-halogenated target without over-reaction.

Regioselective step-wise halogenation workflow for 2-bromo-6-iodo-4-nitroaniline synthesis.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all synthetic workflows be self-validating. This means incorporating analytical endpoints that definitively prove the success of a step before proceeding.

Protocol A: Synthesis of Intermediate (2-Bromo-4-nitroaniline)

Causality: N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, preventing di-bromination [2].

-

Reaction: Dissolve 4-nitroaniline (1.0 equiv) in anhydrous acetonitrile (MeCN). Cool to 0 °C.

-

Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes to manage the exothermic EAS process.

-

Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material spot will disappear, replaced by a less polar spot.

-

Workup: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual active bromine. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Self-Validation Endpoint: ¹H NMR (CDCl₃) must show a 1,2,4-trisubstituted pattern: a doublet at ~8.37 ppm (J = 2.5 Hz, C3-H), a doublet of doublets at ~8.03 ppm (C5-H), and a doublet at ~6.74 ppm (C6-H) [2].

Protocol B: Synthesis of Target (2-Bromo-6-iodo-4-nitroaniline)

Causality: N-Iodosuccinimide (NIS) requires Lewis acid or transition metal activation (e.g., Ag⁺ or elemental sulfur catalysis) to generate a sufficiently potent iodonium ( I+ ) species to attack the now sterically hindered and electronically deactivated C6 position [3].

-

Reaction: Dissolve 2-bromo-4-nitroaniline (1.0 equiv) in MeCN. Add NIS (1.2 equiv).

-

Activation: Add a catalytic amount of Silver(I) triflate or elemental sulfur to activate the NIS [2][3].

-

Heating: Heat to 40 °C for 4–6 hours. The elevated temperature is required to overcome the activation energy barrier imposed by the adjacent bulky bromine and deactivating nitro group.

-

Workup: Filter through a Celite pad, wash with aqueous Na₂S₂O₃, and purify via flash chromatography.

-

Self-Validation Endpoint: ¹H NMR (CDCl₃) must show exactly two doublets with a small meta-coupling constant (J ~ 2.5 Hz). The disappearance of the ortho-coupled doublet confirms successful substitution at C6.

Orthogonal Reactivity in Drug Development

The true value of 2-bromo-6-iodo-4-nitroaniline lies in its orthogonal reactivity. In drug development, constructing complex biaryl systems requires precise control over which bond reacts first.

Because the C-I bond is significantly weaker and more polarizable than the C-Br bond, Palladium(0) catalysts will undergo oxidative addition exclusively at the C-I bond at room temperature. Once the iodine is replaced via a Suzuki-Miyaura or Sonogashira coupling, the researcher can elevate the temperature and change the ligand to force the Palladium to react with the remaining C-Br bond.

Orthogonal reactivity logic demonstrating sequential Pd-catalyzed cross-coupling at C-I then C-Br.

This programmable sequence allows for the rapid assembly of highly diverse, asymmetric libraries of compounds from a single starting material, drastically reducing the time required for Structure-Activity Relationship (SAR) optimization.

References

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 2-Bromo-6-iodo-4-nitroaniline

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated anilines serve as indispensable scaffolds. 2-Bromo-6-iodo-4-nitroaniline (CAS: 33348-35-5) is a highly specialized building block characterized by its orthogonal reactivity profile[1]. By strategically positioning an electron-donating amine between two different halogens (bromine and iodine) and para to a strongly electron-withdrawing nitro group, this molecule offers a highly programmable canvas for chemoselective cross-coupling, heterocycle synthesis, and late-stage functionalization.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines self-validating synthetic protocols, and explores the mechanistic causality behind its downstream applications.

Structural and Electronic Profiling

The synthetic utility of 2-bromo-6-iodo-4-nitroaniline is dictated by its unique stereoelectronic environment:

-

The "Push-Pull" System: The molecule features a strong resonance donor ( −NH2 ) and a strong resonance/inductive acceptor ( −NO2 ). This creates a highly polarized π -system, stabilizing the aromatic ring while significantly reducing the nucleophilicity of the amine nitrogen.

-

Steric Hindrance (The Ortho-Effect): The presence of heavy halogens at both ortho positions—iodine (van der Waals radius ~1.98 Å) and bromine (~1.85 Å)—forces the amine protons out of the aromatic plane. This steric bulk prevents unwanted side reactions at the nitrogen center during transition-metal-catalyzed cross-couplings.

-

Halogen Orthogonality: The molecule contains three distinct functional handles that can be manipulated sequentially. The bond dissociation energy (BDE) of the C−I bond (~238 kJ/mol) is substantially lower than that of the C−Br bond (~335 kJ/mol), allowing for precise, chemoselective oxidative addition by palladium or copper catalysts.

Quantitative Physical and Chemical Data

The following table summarizes the core physicochemical parameters of 2-bromo-6-iodo-4-nitroaniline, critical for reaction design and purification strategies[1][2].

| Property | Value / Description |

| Chemical Name | 2-Bromo-6-iodo-4-nitroaniline |

| CAS Registry Number | 33348-35-5 |

| Molecular Formula | C6H4BrIN2O2 |

| Molecular Weight | 342.92 g/mol |

| Appearance | Yellow to dark brown crystalline powder |

| Solubility Profile | Soluble in DMF, DMSO, EtOAc, and DCM; Insoluble in H2O |

| Reactivity Core | Electrophilic aromatic substitution (deactivated); Cross-coupling (active) |

Synthetic Methodologies: Sequential Halogenation

Synthesizing 2-bromo-6-iodo-4-nitroaniline requires a deliberate, step-wise electrophilic aromatic substitution strategy.

Causality in Reaction Design: Why not iodinate first? While iodination of 4-nitroaniline is feasible, subsequent bromination often leads to competitive iodine displacement (halogen exchange) due to iodine's high polarizability and excellent leaving-group ability. By installing the more stable bromine atom first, we secure the C−Br bond. The subsequent iodination requires a highly potent electrophile (like Iodine Monochloride, ICl) because the aromatic ring is now severely deactivated by both the nitro group and the newly installed bromine atom.

Synthetic workflow for 2-bromo-6-iodo-4-nitroaniline via sequential halogenation.

Protocol 1: Self-Validating Synthesis of 2-Bromo-6-iodo-4-nitroaniline

Step 1: Bromination

-

Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid (AcOH). Rationale: AcOH acts as both a solvent and a mild acid catalyst, polarizing the Br−Br bond without over-activating the ring.

-

Add Br2 (1.05 eq) dropwise at room temperature. Stir for 2 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The intermediate 2-bromo-4-nitroaniline will elute faster than the starting material.

-

Precipitate the product by pouring the mixture into ice water, filter, and dry.

Step 2: Iodination

-

Dissolve the 2-bromo-4-nitroaniline (1.0 eq) in anhydrous DMF.

-

Add Iodine Monochloride (ICl) (1.2 eq) dropwise at 0 °C, then warm to 60 °C for 4 hours. Rationale: The polarized Iδ+−Clδ− bond provides the aggressive electrophilicity required to overcome the ring's deactivated state.

-

Quench with saturated aqueous Na2S2O3 to neutralize unreacted iodine species.

-

Quality Control (QC) & Validation: Extract with EtOAc and analyze the crude via LC-MS. The target compound must exhibit a molecular ion [M−H]− at m/z 341.8. 1H NMR (DMSO- d6 ) will confirm success by showing two distinct meta-coupled aromatic doublets ( J≈2.5 Hz), validating the substitution pattern[3].

Chemoselective Reactivity and Downstream Applications

The true value of 2-bromo-6-iodo-4-nitroaniline lies in its orthogonal reactivity. The ~100 kJ/mol difference in bond dissociation energy between the C−I and C−Br bonds allows chemists to perform highly selective Palladium-catalyzed cross-couplings exclusively at the iodine position, leaving the bromine intact for subsequent, orthogonal transformations[4].

Divergent reactivity pathways exploiting the chemoselectivity of the C-I bond.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

To exploit the C−I bond without disturbing the C−Br bond, strict temperature control and catalyst selection are paramount.

-

Setup: In a Schlenk flask, combine 2-bromo-6-iodo-4-nitroaniline (1.0 eq), an arylboronic acid (1.05 eq), and Na2CO3 (2.0 eq).

-

Solvent: Add a degassed mixture of Toluene/ H2O (4:1). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step.

-

Catalyst: Add Pd(PPh3)4 (5 mol%).

-

Reaction: Stir at room temperature to 50 °C maximum . Causality: Exceeding 60 °C provides enough thermal energy for the Palladium species to begin inserting into the C−Br bond, leading to unwanted double-coupling or polymerization.

-

Validation (IPC/QC): Monitor via GC-MS. The reaction is complete when the starting material peak disappears. The strict presence of a single mono-coupled product mass validates the chemoselectivity of the protocol.

References

Sources

1H and 13C NMR Spectral Reference Data and Mechanistic Analysis for BenzenaMine, 2-bromo-6-iodo-4-nitro-

Executive Summary

BenzenaMine, 2-bromo-6-iodo-4-nitro- (commonly known as 2-bromo-6-iodo-4-nitroaniline) is a highly functionalized, asymmetric aromatic scaffold utilized as a critical intermediate in advanced cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. The presence of four distinct substituents—an electron-donating amino group, an electron-withdrawing nitro group, and two different heavy halogens (bromine and iodine)—creates a complex "push-pull" electronic environment.

This technical guide provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will decode the causality behind the chemical shifts, focusing on relativistic heavy atom effects, σ/π orbital polarization, and self-validating experimental protocols.

Structural Dynamics & Electronic Environment

The aromatic core of 2-bromo-6-iodo-4-nitroaniline is governed by competing electronic forces:

-

Resonance (+R) / Inductive (-I) Effects: The −NH2 group donates electron density into the ring (+R), while the −NO2 group strongly withdraws it (-R, -I)[1]. This establishes a polarized π -system.

-

Asymmetry: The substitution of C2 with bromine and C6 with iodine breaks the C2v symmetry typically found in 2,6-disubstituted anilines. This renders every carbon atom in the ring chemically and magnetically non-equivalent.

-

Relativistic Effects: The massive electron clouds of the halogens, particularly iodine, introduce profound spin-orbit coupling phenomena that drastically alter the local magnetic shielding tensors of adjacent light atoms (carbon)[2].

Figure 1: Logical relationship of substituent electronic effects on NMR chemical shifts.

1 H NMR Spectral Analysis

In a highly polar, hydrogen-bond-accepting solvent like DMSO- d6 , the intermolecular hydrogen bonding networks of the aniline are disrupted, yielding sharp, well-resolved peaks.

Quantitative Data Summary

| Proton Environment | Predicted Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J ) | Integration |

| -NH 2 | 6.50 – 7.00 | Broad Singlet (br s) | N/A | 2H |

| H-3 (Ar-H) | 8.15 – 8.25 | Doublet (d) | 4JHH≈2.5 Hz | 1H |

| H-5 (Ar-H) | 8.30 – 8.40 | Doublet (d) | 4JHH≈2.5 Hz | 1H |

Mechanistic Causality

-

The Amino Protons: The strong electron-withdrawing nature of the para-nitro group pulls electron density through the conjugated system, deshielding the −NH2 protons and pushing their resonance downfield compared to unsubstituted aniline[3].

-

Meta-Coupling: Because C4 is substituted with a nitro group, H-3 and H-5 are isolated from ortho- or para-proton coupling. They only couple to each other across four bonds (meta-coupling), resulting in a characteristic small coupling constant of ≈2.5 Hz.

-

Chemical Shift Divergence: H-5 is situated between iodine and the nitro group, while H-3 is between bromine and the nitro group. The slight variance in electronegativity and steric torsion forces H-5 slightly further downfield than H-3.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is the ultimate validator for this molecule, showcasing extreme chemical shift variations driven by quantum mechanical relativistic effects.

Quantitative Data Summary

| Carbon Position | Predicted Shift ( δ , ppm) | Causality / Dominant Effect |

| C1 (C-NH 2 ) | 148.0 – 150.0 | Deshielded by the electronegative nitrogen and +R effect[3]. |

| C4 (C-NO 2 ) | 136.0 – 138.0 | Deshielded by the strong -R and -I effects of the nitro group[1]. |

| C5 (CH) | 134.0 – 136.0 | Aromatic CH; deshielded by ortho-NO 2 proximity. |

| C3 (CH) | 129.0 – 131.0 | Aromatic CH; slightly less deshielded than C5. |

| C2 (C-Br) | 108.0 – 112.0 | Shielded by the moderate Heavy Atom Effect of Bromine[2]. |

| C6 (C-I) | 82.0 – 86.0 | Extreme Shielding via the HALA effect of Iodine[2]. |

Mechanistic Causality: The Heavy Atom Effect

The most striking feature of this spectrum is the resonance of C6 at ~84 ppm . In standard aromatic systems, carbons resonate between 110–160 ppm. However, iodine exerts a massive "Heavy Atom on Light Atom" (HALA) effect[2].

The physical causality lies in Spin-Orbit (SO) coupling . The large number of electrons in iodine's valence shell circulate in the applied magnetic field ( B0 ), creating a powerful secondary magnetic field. This secondary field opposes B0 at the adjacent carbon nucleus (C6), resulting in a profound paramagnetic shielding effect that pushes the signal drastically upfield[2]. Bromine at C2 induces a similar but weaker effect, placing its resonance near 110 ppm.

Experimental Workflow & Self-Validating Protocol

To accurately capture the quaternary carbons (which lack attached protons and thus suffer from slow dipole-dipole relaxation) and to prevent line-broadening from poor solubility, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6 .

-

Validation Check: The solution must be optically clear. Particulates create magnetic susceptibility gradients that ruin magnetic field homogeneity (shimming).

-

-

Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 and perform automated/manual shimming.

-

Validation Check: The 1D 1 H line width at half height (FWHM) of the residual DMSO peak (2.50 ppm) must be ≤1.0 Hz.

-

-

1 H Acquisition: Run a standard 1D proton experiment. Set the number of scans (ns) to 16, with a relaxation delay (d1) of 1 second.

-

13 C Acquisition: Run a proton-decoupled 1D carbon experiment (CPD - Composite Pulse Decoupling).

-

Critical Parameter: Set the relaxation delay (d1) to 2.0 seconds minimum . The heavy-atom substituted quaternary carbons (C2, C6) relax very slowly. Insufficient delay will result in these critical peaks disappearing into the noise floor. Set scans (ns) to 1024.

-

-

Data Processing: Apply a 1.0 Hz exponential line broadening (LB) function to the 13 C Free Induction Decay (FID) before Fourier Transformation to enhance the Signal-to-Noise (S/N) ratio of the C-I peak.

Figure 2: Standardized NMR acquisition workflow for halogenated anilines.

References

-

Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]

-

Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition (Used for baseline p-nitroaniline DMSO-d6 shifts) Source: The Royal Society of Chemistry URL:[Link]

Sources

The Electronic and Steric Interplay in Polyhalogenated Push-Pull Systems: A Deep Dive into 2-Bromo-6-iodo-4-nitroaniline

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Molecular Design

Executive Summary

In the realm of rational drug design and advanced materials, the precise tuning of a molecule's electronic landscape is paramount. BenzenaMine, 2-bromo-6-iodo-4-nitro- (commonly known as 2-bromo-6-iodo-4-nitroaniline)[1] presents a masterclass in competing intramolecular forces. At its core, it is a p-nitroaniline—a classic "push-pull" chromophore where the electron-donating amino group (+M effect) pushes electron density toward the electron-withdrawing nitro group (-M, -I effect)[2][3].

However, the introduction of massive halogen atoms (bromine and iodine) at the ortho positions (C2 and C6) fundamentally disrupts this system. As a Senior Application Scientist, I frequently encounter failures in predictive modeling when researchers rely solely on linear free-energy relationships (like standard Hammett plots) for such molecules. This guide dissects the causality behind the Ortho Effect and Steric Inhibition of Resonance (SIR) , providing self-validating experimental protocols to quantify these phenomena.

Mechanistic Framework: The Collision of Electronic and Steric Effects

The Push-Pull Baseline

In an unhindered p-nitroaniline, the nitrogen of the amino group adopts an sp2 -like hybridization. This planar geometry allows its non-bonding lone pair (in a p-orbital) to overlap efficiently with the π -system of the benzene ring, facilitating Intramolecular Charge Transfer (ICT) to the para-nitro group[4]. This strong resonance (+M) effect makes the molecule highly polarizable.

The Dual Nature of Halogen Substituents

Halogens are unique substituents. They are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the σ -bonds. Simultaneously, they possess lone pairs that can donate electron density back into the ring via resonance (+M)[5]. In halogens, the -I effect generally outweighs the +M effect, making them net deactivating groups[5].

The Ortho Effect and Steric Inhibition of Resonance (SIR)

When bromine (van der Waals radius ~1.85 Å) and iodine (radius ~1.98 Å) are placed at the ortho positions relative to the amino group, their physical bulk dominates the molecule's behavior. This is known as the Ortho Effect [6][7][8].

To alleviate the severe steric clash between the large halogen atoms and the protons of the −NH2 group, the amino group is forced to twist out of the plane of the benzene ring[8][9].

-

The Consequence: The p-orbital of the amino nitrogen is no longer parallel to the π -orbitals of the aromatic ring. Resonance is severely inhibited (SIR).

-

Basicity Drop: Upon protonation, the amine nitrogen must adopt a strict tetrahedral sp3 geometry, which exacerbates the steric clash with the ortho-halogens. This makes the conjugate acid highly unstable, drastically reducing the basicity of the amine[8][9].

Fig 1: Steric inhibition of resonance (SIR) network in 2-bromo-6-iodo-4-nitroaniline.

Quantitative Data Summary

To understand the magnitude of these effects, we must compare the target molecule against its less-hindered analogs. The table below summarizes the progressive loss of basicity and the shift in the ICT absorption band as steric bulk increases.

| Compound | Substitution Pattern | Expected pKa (Conjugate Acid) | UV-Vis λmax (ICT Band, EtOH) | Dominant Effect on Amine |

| Aniline | None | ~4.60 | ~230 nm, ~280 nm | Baseline resonance |

| p-Nitroaniline | 4-NO2 | ~1.00 | ~380 nm | Strong Push-Pull (ICT) |

| 2-Bromo-4-nitroaniline | 2-Br, 4-NO2 | ~ -0.50 | ~365 nm | Moderate SIR + Inductive pull |

| 2-Bromo-6-iodo-4-nitroaniline | 2-Br, 6-I, 4-NO2 | < -2.00 | ~340 nm (Hypsochromic) | Severe SIR + Asymmetric bulk |

Note: The dramatic drop in pKa and the blue-shift (hypsochromic shift) of the λmax in the fully substituted molecule are direct readouts of the amino group's inability to conjugate with the ring.

Self-Validating Experimental Workflows

To rigorously prove the decoupling of the amino group from the π -system, we employ a dual-pathway analytical approach. Relying on a single method can lead to false conclusions due to solvent effects; therefore, combining optical (UV-Vis) and thermodynamic (Potentiometric) data creates a self-validating loop.

Fig 2: Self-validating experimental workflow for quantifying steric and electronic effects.

Protocol 1: Spectroscopic Evaluation of Intramolecular Charge Transfer (ICT)

Causality: If the ortho-halogens force the amine out of planarity, the push-pull ICT band[4] will lose intensity and shift to a lower wavelength (higher energy) because the ground state is no longer stabilized by extended conjugation.

Step-by-Step Methodology:

-

Preparation: Prepare 10 µM stock solutions of p-nitroaniline, 2-bromo-4-nitroaniline, and 2-bromo-6-iodo-4-nitroaniline in spectroscopic grade ethanol.

-

Solvatochromic Screen: Dilute stocks to 1 µM in a polarity gradient of solvents (cyclohexane, chloroform, acetonitrile, ethanol, DMSO). Reasoning: Push-pull systems exhibit strong positive solvatochromism; blocking resonance will dampen this solvent dependency.

-

Measurement: Record UV-Vis spectra from 200 nm to 600 nm using a dual-beam spectrophotometer (e.g., Cary 60) with the pure solvent as the blank.

-

Analysis: Plot the absorption maximum ( νmax in cm−1 ) against the solvent orientation polarizability ( Δf ) to generate a Lippert-Mataga plot. A flattened slope for the di-halogenated compound confirms the loss of ICT due to Steric Inhibition of Resonance.

Protocol 2: Non-Aqueous Potentiometric pKa Determination

Causality: Because 2-bromo-6-iodo-4-nitroaniline is highly lipophilic and an exceptionally weak base (due to the Ortho Effect and -I effects)[7][8], standard aqueous titration will fail. We must use a non-aqueous leveling solvent.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 50:50 (v/v) mixture of glacial acetic acid and acetonitrile. Reasoning: Acetic acid acts as an acidic medium to enhance the basicity of the ultra-weak amine, allowing for a measurable inflection point.

-

Titrant Standardization: Standardize a 0.1 M solution of perchloric acid ( HClO4 ) in glacial acetic acid against potassium hydrogen phthalate (KHP).

-

Sample Titration: Dissolve 0.5 mmol of 2-bromo-6-iodo-4-nitroaniline in 50 mL of the solvent mixture.

-

Measurement: Titrate using an automated potentiometric titrator equipped with a glass pH electrode optimized for non-aqueous media. Add titrant in 0.05 mL increments, recording the millivolt (mV) potential.

-

Data Processing: Calculate the first derivative of the titration curve ( ΔmV/ΔV ) to identify the equivalence point. Calculate the half-neutralization potential (HNP) and extrapolate the apparent pKa using a calibration curve of structurally related standard anilines.

Implications for Drug Development and Material Science

Understanding the exact electronic topology of 2-bromo-6-iodo-4-nitroaniline is critical when utilizing it as a synthetic building block.

-

Reactivity: Due to the severe steric hindrance and electron withdrawal, the amine nitrogen is highly non-nucleophilic. Standard acylation or alkylation protocols will likely fail or require harsh conditions (e.g., strong bases like NaH and elevated temperatures).

-

Pharmacokinetics: If a similar motif is incorporated into an active pharmaceutical ingredient (API), the lack of basicity means the amine will remain unprotonated at physiological pH (7.4) and even in the acidic environment of the stomach (pH 1.5). This drastically increases the lipophilicity ( logP ) and membrane permeability, but severely limits aqueous solubility.

By recognizing that the physical bulk of the halogens overrides their electronic resonance contributions in the ortho positions, scientists can avoid costly dead-ends in predictive modeling and synthesis.

References

-

Ortho Effect Explanation; Ortho Effect in Aniline. BYJU'S. Available at:[Link]

-

Ortho effect. Wikipedia. Available at:[Link]

-

Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at:[Link]

-

16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at:[Link]

-

Limiting resonance forms of p-nitroaniline, a typical push–pull structure. ResearchGate. Available at:[Link]

-

The influence of push-pull states on the ultrafast intersystem crossing in nitroaromatics. PubMed / NIH. Available at:[Link]

-

Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline. PubMed / NIH. Available at:[Link]

-

NATURE AND COMPOSITION OF ORTHO-EFFECT. Asian Journal of Chemistry. Available at:[Link]

Sources

- 1. BenzenaMine,2-broMo-6-iodo-4-nitro- | 33348-35-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of push-pull states on the ultrafast intersystem crossing in nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. asianpubs.org [asianpubs.org]

- 7. byjus.com [byjus.com]

- 8. Ortho effect - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility profile of BenzenaMine,2-broMo-6-iodo-4-nitro- in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of Benzenamine, 2-bromo-6-iodo-4-nitro- in Polar Aprotic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Benzenamine, 2-bromo-6-iodo-4-nitro- (2-bromo-6-iodo-4-nitroaniline) in polar aprotic solvents. Recognizing the scarcity of publicly available, direct solubility data for this specific molecule, this document emphasizes predictive analysis based on molecular structure and detailed, field-proven experimental methodologies for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of solubility for formulation, process development, and analytical characterization. We will explore the physicochemical properties of the target molecule, the theoretical underpinnings of its interaction with polar aprotic solvents, and provide step-by-step protocols for accurate solubility measurement.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from bioavailability and therapeutic efficacy to the design of manufacturing processes. For a complex molecule like 2-bromo-6-iodo-4-nitroaniline, a thorough understanding of its behavior in various solvent systems is paramount. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), are frequently employed in early-stage drug discovery, chemical synthesis, and the preparation of stock solutions for high-throughput screening.[1] Consequently, a well-defined solubility profile in these solvents is not merely academic but a critical dataset for advancing a compound through the development pipeline.

This guide will first deconstruct the molecular features of 2-bromo-6-iodo-4-nitroaniline to postulate its solubility behavior. Subsequently, it will provide a rigorous, step-by-step experimental workflow for the quantitative determination of its solubility, ensuring data integrity and reproducibility.

Physicochemical Characterization of 2-bromo-6-iodo-4-nitroaniline

A predictive understanding of solubility begins with a thorough analysis of the molecule's inherent physicochemical properties. The structure of 2-bromo-6-iodo-4-nitroaniline is characterized by a benzene ring substituted with an amino group, a nitro group, a bromine atom, and an iodine atom.

Molecular Structure and Functional Group Analysis

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of 2-bromo-6-iodo-4-nitroaniline in selected polar aprotic solvents at a controlled temperature.

Materials:

-

2-bromo-6-iodo-4-nitroaniline (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

N,N-Dimethylformamide (DMF), analytical grade

-

Acetonitrile (ACN), analytical grade

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Systems: Prepare the desired polar aprotic solvents.

-

Addition of Excess Solute: To a series of glass vials, add an excess amount of 2-bromo-6-iodo-4-nitroaniline (e.g., 10 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume (e.g., 2 mL) of each polar aprotic solvent into the vials containing the solid compound.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Sample Dilution: Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis (HPLC/UV-Vis):

-

Method Development: Develop a suitable HPLC or UV-Vis method for the quantification of 2-bromo-6-iodo-4-nitroaniline. This includes selecting an appropriate wavelength for detection.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Sample Analysis: Analyze the diluted samples and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

-

Visual Confirmation: Before filtration, visually inspect each vial to confirm the presence of undissolved solid, ensuring that a saturated solution was achieved.

-

Multiple Time Points: For a rigorous study, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to assess the variability of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for 2-bromo-6-iodo-4-nitroaniline at 25 °C

| Polar Aprotic Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] |

| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] |

Interpretation of Results:

The results should be analyzed in the context of the solvent properties and the molecular structure of 2-bromo-6-iodo-4-nitroaniline. Higher solubility in DMSO and DMF compared to ACN would be consistent with the theoretical predictions based on solvent polarity and the solute's functional groups.

Conclusion

References

-

Omjain, S., & Kumar, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

PubChem. (n.d.). 4-Bromo-2-iodo-6-nitroaniline. National Center for Biotechnology Information. [Link]

Sources

Thermodynamic Stability and Phase Transition Dynamics of 2-Bromo-6-iodo-4-nitroaniline: A Technical Blueprint for Advanced Cross-Coupling

I. Executive Overview

In the design of complex active pharmaceutical ingredients (APIs) and advanced materials, polyhalogenated aromatic scaffolds offer unparalleled opportunities for orthogonal functionalization. Among these, 2-bromo-6-iodo-4-nitroaniline (CAS: 33348-35-5) stands out as a highly specialized building block[1]. Featuring a primary amine, a strongly electron-withdrawing nitro group, and two distinct halogens (bromine and iodine), this molecule is primed for sequential, regioselective cross-coupling. However, successfully leveraging this scaffold requires a rigorous understanding of its thermodynamic stability, thermal phase transitions, and the kinetic boundaries of its carbon-halogen bonds.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-bromo-6-iodo-4-nitroaniline, elucidating the causality behind its exceptionally high melting point and outlining self-validating experimental protocols for its thermal profiling and chemoselective manipulation.

II. Structural Thermodynamics and the 221 °C Melting Point Anomaly

Most simple substituted anilines exhibit melting points well below 150 °C. In stark contrast, 2-bromo-6-iodo-4-nitroaniline possesses an exceptionally high melting point of 221 °C[1]. This elevated phase transition temperature is not coincidental; it is the direct result of a highly rigid, thermodynamically stable crystal lattice driven by three synergistic molecular forces:

-

Bifurcated Hydrogen Bonding: The primary amine (-NH2) acts as a dual hydrogen bond donor, while the para-nitro (-NO2) group serves as a potent hydrogen bond acceptor. This establishes a continuous, thermodynamically stable network of centrosymmetric dimers.

-

Halogen Bonding (σ-Hole Interactions): The highly polarizable iodine atom features an electron-deficient region (the σ-hole) along the extension of the C-I bond. This interacts strongly with the electron-rich oxygen atoms of adjacent nitro groups, locking the molecules into a rigid 3D architecture.

-

Steric Conformational Locking: The bulky ortho-halogens (Iodine van der Waals radius ~1.98 Å; Bromine ~1.85 Å) force the amino protons out of the plane of the aromatic ring. This steric clash paradoxically strengthens intermolecular hydrogen bonding by localizing the nitrogen's lone pair, preventing its full delocalization into the aromatic π-system.

Quantitative Physicochemical Profile

The following table summarizes the core thermodynamic and physical data of the compound, translating structural features into practical laboratory implications.

| Property | Value | Causality / Implication |

| CAS Number | 33348-35-5 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C6H4BrIN2O2 | Polyhalogenated structure enables orthogonal, multi-step cross-coupling. |

| Melting Point | 221 °C | High lattice energy driven by synergistic H-bonding and halogen bonding[1]. |

| C-I Bond Dissociation | ~65 kcal/mol | Kinetically labile; the primary site for low-temperature oxidative addition. |

| C-Br Bond Dissociation | ~81 kcal/mol | Thermodynamically stable; requires elevated thermal energy for activation. |

| Thermal Stability Limit | ~230 °C | Exothermic decomposition risk due to the oxidizing nature of the -NO2 group[2]. |

III. Bond Dissociation Hierarchies: Kinetic vs. Thermodynamic Control

The utility of 2-bromo-6-iodo-4-nitroaniline lies in the thermodynamic differential between its carbon-halogen bonds. Halogenated nitroanilines generally exhibit high thermal stability under standard laboratory conditions[2], but their reactivity under transition-metal catalysis is strictly governed by bond dissociation energies (BDE).

The C-I bond (~65 kcal/mol) sits in a shallow thermodynamic well, allowing for kinetically controlled oxidative addition by Palladium(0) catalysts at mild temperatures (25–60 °C). Conversely, the C-Br bond (~81 kcal/mol) requires thermodynamic control (>90 °C) to overcome its higher activation energy (Ea). If a reaction is pushed past 230 °C, the intrinsic thermal stability of the molecule collapses, leading to nitro-group reduction or catastrophic thermal degradation.

Thermodynamic vs. kinetic cleavage pathways of 2-bromo-6-iodo-4-nitroaniline.

IV. Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checkpoints that confirm the mechanistic success of the procedure in real-time.

Protocol A: Thermal Profiling via Simultaneous DSC/TGA

Understanding the exact melting point and decomposition onset is critical before subjecting this compound to high-temperature reactions. This method is self-validating through a dual-sensor approach: the Differential Scanning Calorimeter (DSC) tracks the physical phase transition (melting), while the Thermogravimetric Analyzer (TGA) simultaneously monitors mass loss, distinguishing a clean melt from thermal degradation.

-

Baseline Calibration: Run an empty alumina crucible method from 25 °C to 300 °C to establish a thermal baseline, ensuring no artifactual drift in the sensors.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of 2-bromo-6-iodo-4-nitroaniline into a pre-tared alumina crucible. Causality for Alumina: Alumina is chosen over standard aluminum to prevent potential high-temperature catalytic reactions between the metal pan and the halogenated nitroaromatic.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, isolating purely thermal decomposition pathways.

-

Thermal Ramp: Heat the sample at a controlled rate of 10 °C/min from 25 °C to 300 °C.

-

Orthogonal Validation (Data Interpretation):

-

A sharp endothermic peak at 221 °C with zero mass loss validates a pure phase transition (melting)[1].

-

A subsequent exothermic signal coupled with rapid mass loss on the TGA curve indicates the thermodynamic limit of stability (decomposition onset).

-

Self-validating DSC and TGA workflow for thermal profiling.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

This protocol selectively couples an aryl boronic acid to the iodine position while leaving the bromine intact. It is self-validating through the integration of a strict kinetic temperature ceiling and an In-Process Control (IPC) checkpoint.

-

Reagent Assembly: In a Schlenk flask, combine 2-bromo-6-iodo-4-nitroaniline (1.0 eq), aryl boronic acid (1.05 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a solvent mixture of 1,4-Dioxane/H2O (4:1).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the thermodynamic homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

-

Kinetic Heating: Heat the reaction strictly to 45 °C. Causality: At 45 °C, the thermal energy is sufficient to overcome the Ea for C-I oxidative addition but remains well below the thermodynamic threshold required to activate the C-Br bond.

-

IPC Checkpoint (Self-Validation): After 60 minutes, withdraw a 10 µL aliquot and analyze via LC-MS. The presence of the mono-coupled product and the absolute absence of des-bromo or bis-coupled byproducts validates that the reaction has remained under strict kinetic control.

-

Quench and Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

V. References

1.[1] ChemicalBook. BenzenaMine,2-broMo-6-iodo-4-nitro- | 33348-35-5 Properties. Retrieved from: 2.[2] BenchChem. 2,6-Diethyl-4-nitroaniline Thermal Stability and Halogenated Nitroanilines. Retrieved from:

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-iodo-4-nitroaniline

Executive Summary

BenzenaMine, 2-bromo-6-iodo-4-nitro- (CAS: 33348-35-5), commonly referred to as 2-bromo-6-iodo-4-nitroaniline, is a highly functionalized polyhalogenated building block. Its unique substitution pattern—featuring an unprotected amine, a strongly electron-withdrawing nitro group, and two distinct halogens (bromine and iodine)—makes it an exceptional scaffold for the synthesis of complex triarylanilines and diverse heterocycles.

This application note details the mechanistic rationale and validated protocols for performing sequential, chemoselective Suzuki-Miyaura cross-couplings on this substrate. By exploiting bond dissociation energy differentials and modern ligand design, researchers can achieve orthogonal functionalization without the need for cumbersome amine protection-deprotection sequences.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The success of sequential cross-coupling on 2-bromo-6-iodo-4-nitroaniline relies on a self-validating system of thermodynamic principles and steric control:

-

Halogen Reactivity Hierarchy (I > Br): The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). Consequently, the oxidative addition of the palladium(0) catalyst occurs preferentially at the C–I position. By restricting the reaction temperature (≤40°C) and limiting boronic acid stoichiometry, the first Suzuki coupling can be isolated exclusively at the 6-position[1][2].

-

Electronic Activation by the Nitro Group: The para-nitro group strongly withdraws electron density from the aromatic ring. This electron deficiency accelerates the oxidative addition step of the catalytic cycle, allowing the initial C–I coupling to proceed under unusually mild conditions.

-

Managing the Unprotected Amine: Traditionally, free ortho-haloanilines are problematic in cross-coupling due to competitive Buchwald-Hartwig amination or catalyst poisoning via nitrogen coordination. However, utilizing bidentate phosphine ligands (e.g., dppf) or bulky monophosphines (e.g., CataCXium A) alongside mild inorganic bases (like K₂CO₃ or Cs₂CO₃) creates a sterically demanding environment around the Pd center. This disfavors the coordination of the hard amine nitrogen, directing the catalytic cycle strictly towards Suzuki cross-coupling[3][4].

Strategic Workflow

Sequential chemoselective Suzuki-Miyaura cross-coupling workflow for 2-bromo-6-iodo-4-nitroaniline.

Experimental Protocols

Protocol A: Chemoselective Mono-Coupling at the C–I Bond (Position 6)

Objective: To couple the first boronic acid exclusively at the iodine position while preserving the C–Br bond for downstream diversification.

Reagents:

-

2-Bromo-6-iodo-4-nitroaniline (1.0 equiv, 1.0 mmol)

-

Arylboronic acid Ar¹-B(OH)₂ (1.05 equiv, 1.05 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

K₂CO₃ (2.0 equiv, 2.0 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 2-bromo-6-iodo-4-nitroaniline, Ar¹-B(OH)₂, Pd(dppf)Cl₂, and K₂CO₃.

-

Atmosphere Control: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane and H₂O via syringe. Causality Note: The protic water mixture is essential to activate the boronic acid into the reactive boronate species for transmetalation.

-

Reaction: Stir the reaction mixture at 25°C – 40°C for 4–6 hours. Causality Note: Strict temperature control prevents the C–Br bond from overcoming its activation energy barrier for oxidative addition.

-

Workup: Monitor via LC-MS. Upon completion, quench with water, extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the mono-coupled intermediate.

Protocol B: Subsequent Coupling at the C–Br Bond (Position 2)

Objective: To couple a second, distinct boronic acid at the remaining bromine position to yield a fully functionalized triarylaniline.

Reagents:

-

2-Bromo-6-aryl-4-nitroaniline (Product from Protocol A) (1.0 equiv, 0.5 mmol)

-

Arylboronic acid Ar²-B(OH)₂ (1.5 equiv, 0.75 mmol)

-

Pd₂(dba)₃ (2 mol%) and CataCXium A (4 mol%)

-

Cs₂CO₃ (2.0 equiv, 1.0 mmol)

-

Solvent: Toluene / H₂O (5:1 v/v, 5 mL)

Step-by-Step Methodology:

-

Preparation: Charge a microwave vial or Schlenk flask with the mono-coupled intermediate, Ar²-B(OH)₂, Pd₂(dba)₃, CataCXium A, and Cs₂CO₃.

-

Atmosphere Control: Evacuate and backfill with Argon (3 times).

-

Solvent Addition: Add degassed Toluene and H₂O. Causality Note: Toluene is chosen for its higher boiling point, accommodating the elevated temperatures required for this step.

-

Reaction: Heat the mixture to 90°C – 100°C for 12–16 hours. Causality Note: The higher BDE of the C–Br bond and the increased steric hindrance from the adjacent Ar¹ and NH₂ groups necessitate elevated temperatures and the highly active CataCXium A ligand system.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes, highlighting the thermodynamic separation between the two coupling phases.

| Reaction Phase | Target Bond | Approx. BDE (kcal/mol) | Optimized Catalyst System | Temp (°C) | Time (h) | Expected Yield | Chemoselectivity |

| Phase 1 (C–I) | C6–I | ~65 | Pd(dppf)Cl₂ / K₂CO₃ | 25–40 | 4–6 | 75–85% | >95% (No C–Br cleavage) |

| Phase 2 (C–Br) | C2–Br | ~81 | Pd₂(dba)₃ / CataCXium A / Cs₂CO₃ | 90–100 | 12–16 | 65–80% | N/A (Complete conversion) |

Troubleshooting & Causality

-

Issue: Formation of Di-coupled Byproduct in Phase 1.

-

Causality: Oxidative addition at the C–Br bond occurred prematurely due to excess thermal energy or excess boronic acid.

-

Solution: Strictly control the stoichiometry of the boronic acid to 1.0 – 1.05 equivalents. Ensure the reaction temperature does not exceed 40°C.

-

-

Issue: Protodehalogenation (Loss of Br or I without coupling).

-

Causality: The strongly electron-withdrawing nitro group makes the intermediate Pd-aryl species highly electrophilic and susceptible to protonation by water, especially if the transmetalation step is slow.

-

Solution: Switch to a more nucleophilic boronic ester (e.g., pinacol ester) to accelerate transmetalation, or utilize anhydrous conditions with a fluoride base (e.g., CsF) if protodehalogenation persists.

-

-

Issue: Low Yield in Phase 2 / Catalyst Poisoning.

-

Causality: The free amine can coordinate to the palladium center, or the steric bulk of the first introduced aryl group hinders the second oxidative addition.

-

Solution: Ensure the use of the bulky, electron-rich ligand CataCXium A. Its massive steric profile prevents amine coordination and facilitates oxidative addition into the sterically hindered C–Br bond[1][3].

-

References

-

Nishihara, Y. et al. "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis." Beilstein Journal of Organic Chemistry, 2016, 12, 2843–2872. URL:[Link]

-

Lubaev, A., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024, 14, 28148-28153. URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Site-Selective Functionalization of 2-Bromo-6-iodo-4-nitroaniline in Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale

In the development of Active Pharmaceutical Ingredients (APIs), polyhalogenated anilines serve as highly versatile, programmable building blocks. BenzenaMine, 2-bromo-6-iodo-4-nitro- (CAS No. 33348-35-5)[1] is a premier example of such a scaffold. Its structural architecture presents four orthogonal reactive handles: an amine group, a nitro group, a bromine atom, and an iodine atom.

The strategic value of this molecule lies in the inherent reactivity gradient of its carbon-halogen bonds. Because the carbon–iodine (C–I) bond is significantly weaker and more polarizable than the carbon–bromine (C–Br) bond, transition-metal catalysts (such as Pd) undergo oxidative addition at the C–I position at much lower activation energies[2]. This allows for chemoselective sequential cross-coupling [3]. By strictly controlling catalyst speciation and thermal energy, chemists can sequentially install complex aryl and alkynyl groups without cross-reactivity. Finally, the electron-withdrawing nitro group—which stabilizes the ring during high-temperature couplings—can be reduced to yield an advanced amino-aniline intermediate, a privileged motif in kinase inhibitors and other targeted therapies[4].

Quantitative Reactivity Profile

To design a self-validating synthetic sequence, it is critical to understand the thermodynamic and kinetic boundaries of each functional group. The table below summarizes the parameters that dictate the chemoselective workflow.

| Functional Group | Ring Position | Bond Dissociation Energy | Relative Pd(0) Oxidative Addition Rate | Optimal Activation Temp |

| C–I | 6 | ~ 65 kcal/mol | Very Fast (10²–10³ × Br) | 25 °C – 60 °C |

| C–Br | 2 | ~ 81 kcal/mol | Moderate | 80 °C – 110 °C |

| C–NO₂ | 4 | ~ 70 kcal/mol (Reduction) | N/A (Orthogonal to cross-coupling) | N/A |

| C–NH₂ | 1 | N/A | N/A (Directs ortho-metalation) | N/A |

Synthetic Strategy & Workflow

The following pathway illustrates the conversion of 2-bromo-6-iodo-4-nitroaniline into a highly functionalized 7-aryl-5-aminoindole core—a high-value API scaffold.

Fig 1: Chemoselective sequential functionalization of 2-bromo-6-iodo-4-nitroaniline into an indole API core.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for each reagent choice is provided to ensure deep mechanistic understanding.

Phase 1: Chemoselective Suzuki-Miyaura Arylation (C–I Specific)

Objective: Selectively couple an arylboronic acid at the C6 (iodo) position while leaving the C2 (bromo) position completely intact.

-

Reagent Assembly: To a Schlenk flask, add 2-bromo-6-iodo-4-nitroaniline (1.0 eq) and the desired arylboronic acid (1.05 eq).

-

Causality: A strict 1.05 eq limit prevents the excess boronic acid from forcing a secondary coupling at the C-Br bond once the C-I bond is consumed[3].

-

-

Catalyst & Base: Add Pd(PPh3)4 (0.05 eq) and aqueous Na₂CO₃ (2.0 M, 2.0 eq).

-

Solvent & Degassing: Dissolve in a degassed mixture of Toluene/EtOH (4:1). Sparge with N₂ for 15 minutes.

-

Thermal Control: Heat the reaction strictly to 60 °C for 4 hours.

-

Causality: At 60 °C, the thermal energy is sufficient to overcome the ~65 kcal/mol activation barrier of the C–I bond but thermodynamically restricts oxidative addition into the ~81 kcal/mol C–Br bond, ensuring perfect chemoselectivity[2].

-

-

In-Process Control (IPC): Monitor via LC-MS. The system is self-validating when the starting material mass completely disappears, replaced by a single peak showing a mass shift of (M - 126 + Aryl). No double-arylation mass should be present.

-

Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Phase 2: Sonogashira Alkynylation (C–Br Specific)

Objective: Install an alkyne at the remaining C2 (bromo) position to set up the molecule for heterocyclic annulation.

-

Reagent Assembly: To a dry flask, add the Phase 1 intermediate (1.0 eq) and a terminal alkyne (1.2 eq).

-

Catalyst System: Add PdCl₂(PPh3)₂ (0.05 eq) and CuI (0.10 eq).

-

Causality: With the iodine removed, the C–Br bond is now the most reactive electrophile. The CuI co-catalyst is mandatory here; it forms a highly nucleophilic copper acetylide intermediate that rapidly transmetalates to the Pd(II) center, driving the catalytic cycle despite the stronger C–Br bond[3].

-

-

Solvent: Suspend in anhydrous Triethylamine/DMF (1:4).

-

Thermal Control: Heat to 90 °C for 8 hours.

-

IPC: Validate completion via LC-MS (loss of bromine isotope pattern, M-79).

-

Workup: Filter through a Celite pad to remove copper salts, extract with EtOAc, and wash extensively with water to remove DMF.

Phase 3: Intramolecular Annulation & Reductive Amination

Objective: Cyclize the 2-alkynylaniline into an indole, followed by reduction of the nitro group to yield the final amino-indole API scaffold.

-

Indole Annulation: Dissolve the Phase 2 intermediate in DMF. Add CuI (0.20 eq) and heat to 100 °C for 4 hours.

-

Causality: The electron-withdrawing nitro group decreases the nucleophilicity of the aniline nitrogen. However, the Cu(I) catalyst acts as a π-Lewis acid, highly activating the alkyne and forcing the intramolecular heteroannulation.

-

-

Nitro Reduction: To the crude indole mixture, add Iron powder (5.0 eq), NH₄Cl (5.0 eq), and EtOH/H₂O (4:1). Heat at 80 °C for 2 hours.

-

Causality: Fe/NH₄Cl provides a mild, highly chemoselective reduction environment. It reduces the nitro group to a primary amine without cleaving the newly formed heterocyclic bonds or over-reducing the aromatic system[4].

-

-

IPC: IR spectroscopy will show the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).

-

Workup: Filter hot through Celite to remove iron oxides, concentrate the filtrate, and recrystallize to yield the pure 7-aryl-5-aminoindole.

References

-

[1] BenzenaMine,2-broMo-6-iodo-4-nitro- | 33348-35-5, ChemicalBook. 1

-

[4] Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates, Organic Letters, ACS Publications.

-

[3] Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, Beilstein Journal of Organic Chemistry, PMC.

-

[2] Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay, JACS Au, PMC.

Sources

Application Note: Regioselective Synthesis of 2-Bromo-6-iodo-4-nitroaniline

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Materials Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 2-bromo-6-iodo-4-nitroaniline (CAS: 33348-35-5) is a highly versatile, tri-substituted aromatic building block. Its value in drug development and materials science stems from the differential reactivity of its functional groups. The presence of both a bromine and an iodine atom on the same aromatic ring allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Heck couplings), as the carbon-iodine bond undergoes oxidative addition with palladium catalysts significantly faster than the carbon-bromine bond [1].

As a Senior Application Scientist, I have designed this protocol to ensure maximum regiocontrol. The synthesis relies on a sequential Electrophilic Aromatic Substitution (EAS) strategy starting from commercially available 4-nitroaniline.

Mechanistic Causality

The regioselectivity of this synthesis is governed by the electronic effects of the existing substituents on the benzene ring:

-

The Amino Group (-NH₂): A strong electron-donating group (EDG) via resonance, which activates the ring and strongly directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, substitutions will occur exclusively at the ortho positions (C2 and C6).

-

The Nitro Group (-NO₂): A strong electron-withdrawing group (EWG), which deactivates the ring and directs meta. The meta positions relative to the nitro group are exactly the C2 and C6 positions, reinforcing the directing effect of the amino group.

By carefully controlling the stoichiometry and the electrophilicity of the halogenating agents, we can sequentially install bromine at C2 and iodine at C6 without symmetric over-halogenation [2].

Experimental Workflow & Pathway Visualization

The workflow is divided into two distinct halogenation events. Bromination is performed first using a highly controlled stoichiometry to prevent the formation of 2,6-dibromo-4-nitroaniline. Iodination follows using a more potent electrophile (Iodine monochloride, ICl) to overcome the steric hindrance and electronic deactivation introduced by the first halogen.

Fig 1: Sequential electrophilic aromatic substitution workflow for the target compound.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios required to maintain a self-validating reaction system where the limiting reagent is fully consumed, minimizing complex downstream purification.

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (Scale) |

| Step 1: Bromination | ||||

| 4-Nitroaniline | Starting Material | 138.12 | 1.00 | 13.8 g (100 mmol) |

| Bromine (Br₂) | Electrophile | 159.81 | 1.01 | 16.1 g (101 mmol) |

| Glacial Acetic Acid | Solvent / Catalyst | 60.05 | - | 100 mL |

| Step 2: Iodination | ||||

| 2-Bromo-4-nitroaniline | Intermediate | 217.02 | 1.00 | 10.8 g (50 mmol) |

| Iodine Monochloride (ICl) | Electrophile | 162.36 | 1.10 | 8.9 g (55 mmol) |

| Glacial Acetic Acid | Solvent | 60.05 | - | 75 mL |

Step-by-Step Methodologies

Protocol A: Synthesis of 2-Bromo-4-nitroaniline

Objective: Monobromination of the activated aromatic ring while suppressing dibromination.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitroaniline (13.8 g, 100 mmol) in 100 mL of glacial acetic acid.

-

Expert Insight: Acetic acid is chosen over non-polar solvents because it facilitates the polarization of the Br-Br bond, enhancing its electrophilicity without requiring a Lewis acid catalyst.

-

-

Addition: Charge the dropping funnel with a solution of bromine (16.1 g, 101 mmol) in 20 mL of glacial acetic acid. Add the bromine solution dropwise over 30 minutes at room temperature (20-25 °C).

-

Self-Validation: The reaction mixture will transition from a bright yellow solution to a deep orange/red suspension as the brominated product, which has lower solubility, begins to precipitate.

-

-

Maturation: Stir the reaction mixture for an additional 2 hours at room temperature. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

-

Workup: Pour the mixture into 400 mL of ice-cold distilled water. Stir vigorously for 15 minutes to ensure complete precipitation.

-

Isolation: Filter the yellow precipitate under vacuum. Wash the filter cake with copious amounts of water until the filtrate is pH neutral, followed by a wash with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual unreacted bromine.

-

Drying: Dry the solid in vacuo at 50 °C to yield 2-bromo-4-nitroaniline (Expected yield: 85-89%) [1].

Protocol B: Synthesis of 2-Bromo-6-iodo-4-nitroaniline

Objective: Installation of the iodine atom at the remaining sterically hindered ortho position.

-

Preparation: In a 250 mL round-bottom flask, suspend the thoroughly dried 2-bromo-4-nitroaniline (10.8 g, 50 mmol) in 75 mL of glacial acetic acid.

-

Electrophile Selection: Because the ring is now deactivated by the bromine atom, standard I₂ is insufficiently electrophilic. Iodine monochloride (ICl) is utilized; the dipole moment of ICl renders the iodine highly electropositive (I⁺ equivalent) [2].

-

Addition: Dissolve ICl (8.9 g, 55 mmol) in 15 mL of glacial acetic acid. Add this solution dropwise to the reaction flask at room temperature.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 4 hours.

-

Expert Insight: Elevated temperature is required to overcome the activation energy barrier introduced by the steric bulk of the adjacent bromine and the deactivating nature of the nitro group.

-

-

Workup: Cool the reaction to room temperature, then pour it into 300 mL of ice water containing 5 g of sodium bisulfite (NaHSO₃) to reduce any unreacted ICl or liberated I₂.

-

Self-Validation: The dark iodine color will immediately discharge, leaving a bright yellow/brown precipitate.

-

-

Isolation & Purification: Filter the solid under vacuum. To achieve high analytical purity (>98%), recrystallize the crude product from hot ethanol or an ethanol/water mixture.

-

Characterization: The final product, 2-bromo-6-iodo-4-nitroaniline, is isolated as a solid. ¹H NMR (CDCl₃) will show an absence of ortho-coupled protons, displaying instead two meta-coupled doublets (J ~ 2.5 Hz) in the aromatic region, confirming substitution at the 2 and 6 positions.

References

-

Title: Synthesis of Polybrominated Diphenyl Ethers and Their Capacity to Induce CYP1A by the Ah Receptor Mediated Pathway | Environmental Science & Technology Source: ACS Publications URL: [Link]

Application Note: Protocols for the Chemoselective Catalytic Reduction of the Nitro Group in 2-Bromo-6-iodo-4-nitroaniline

Authored by: Gemini, Senior Application Scientist

Abstract

The selective reduction of a nitro group in the presence of multiple, labile halogen substituents is a significant challenge in synthetic organic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective catalytic reduction of 2-bromo-6-iodo-4-nitroaniline to the corresponding 4-bromo-2-iodoaniline. This transformation is critical for synthesizing complex pharmaceutical intermediates where halogen atoms are essential for subsequent cross-coupling reactions or for modulating biological activity. We present two robust protocols: a catalytic transfer hydrogenation using Palladium on Carbon with hydrazine hydrate, which carefully controls conditions to avoid dehalogenation, and a classic, highly selective metal-mediated reduction using tin(II) chloride. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction: The Challenge of Chemoselectivity

Aromatic amines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] One of the most common methods for their preparation is the reduction of the corresponding nitroarenes.[2][3] While the reduction of a simple nitro group is often straightforward, the presence of other reducible functional groups introduces significant challenges.

The substrate, 2-bromo-6-iodo-4-nitroaniline, presents a classic chemoselectivity problem. The primary goal is to reduce the nitro (-NO₂) group to an amine (-NH₂) while preserving the bromo (-Br) and iodo (-I) substituents. The principal undesired side reaction is hydrodehalogenation, the reductive cleavage of the carbon-halogen bond.[4] The ease of this cleavage generally follows the trend C-I > C-Br > C-Cl, making the iodine atom in our substrate particularly susceptible to removal.

Many standard catalytic hydrogenation conditions, especially using palladium on carbon (Pd/C) with hydrogen gas (H₂), are known to cause dehalogenation.[5] Therefore, selecting a method that favors the kinetics of nitro reduction significantly over hydrodehalogenation is paramount. This note details two protocols chosen for their proven efficacy and high degree of selectivity in such systems.

Mechanistic Considerations

The catalytic reduction of nitroarenes to anilines is a complex process that generally proceeds through a series of intermediates. Two primary pathways are often considered[6][7]:

-

Direct Pathway: The nitro group is sequentially reduced to nitroso (-NO) and then to a hydroxylamine (-NHOH) intermediate, which is finally reduced to the amine.

-

Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound (R-N=N(O)-R), which is then further reduced through azo (R-N=N-R) and hydrazo (R-NH-NH-R) intermediates before cleaving to form two equivalents of the aniline product.

The choice of catalyst, hydrogen source, and reaction conditions can influence which pathway predominates and, critically, the rate of these transformations relative to competing side reactions like dehalogenation.[8]

Rationale for Protocol Selection

To address the inherent challenge of preserving the C-I and C-Br bonds, we have selected two distinct yet complementary methods:

-

Method A: Catalytic Transfer Hydrogenation (CTH). This approach avoids the use of high-pressure hydrogen gas and often provides enhanced selectivity.[9] We utilize hydrazine hydrate as a hydrogen donor in the presence of Pd/C. While Pd/C is often associated with dehalogenation, its use with hydrazine under controlled heating allows for a rapid and highly selective nitro reduction, often faster than the competing dehalogenation reaction.[1][10] This method is fast, efficient, and leverages common lab reagents.

-

Method B: Metal-Mediated Reduction. This classic method employs a stoichiometric or near-stoichiometric amount of a reducing metal in an acidic or neutral medium. Tin(II) chloride (SnCl₂) is exceptionally mild and renowned for its chemoselectivity in reducing nitro groups without affecting most other functional groups, including halogens and carbonyls.[5][11] This protocol is reliable, highly predictable, and an excellent choice when catalyst-induced side reactions are a primary concern.

Below is a visual representation of the desired transformation and the potential side reactions that these protocols are designed to minimize.

Experimental Protocols

The general workflow for performing the selective reduction is outlined below.

Protocol A: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate

This protocol is adapted from methodologies proven to be effective for the selective reduction of halogenated nitroarenes.[1] The key is the rapid heating and short reaction time, which favors nitro reduction over the slower dehalogenation process.

Materials:

-

2-Bromo-6-iodo-4-nitroaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C, 5-10 mol%)

-

Hydrazine monohydrate (NH₂NH₂·H₂O, 10 eq)

-

Methanol (MeOH), reagent grade

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-iodo-4-nitroaniline (1.0 eq) and methanol (approx. 5 mL per 1 mmol of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the suspension.

-

Initiation: Place the flask under an inert atmosphere. With vigorous stirring, add hydrazine monohydrate (10 eq) dropwise via syringe. Caution: The reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 5-30 minutes. The reaction is typically very fast.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The product will be more non-polar than the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the suspension through a pad of diatomaceous earth to remove the Pd/C catalyst, washing the pad with a small amount of methanol or ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4-bromo-2-iodoaniline by flash column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

Protocol B: Metal-Mediated Reduction with Tin(II) Chloride

This protocol utilizes the high chemoselectivity of SnCl₂ for a clean and reliable reduction.[5][11] It is generally less exothermic and easier to control than the hydrazine method.

Materials:

-

2-Bromo-6-iodo-4-nitroaniline (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diatomaceous earth

-